

IUPAC name for Octahydro-1h-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Octahydro-1h-cyclopenta[b]pyridine
Cat. No.:	B1294527

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An In-depth Technical Guide to **Octahydro-1H-cyclopenta[b]pyridine** and its Derivatives

This technical guide provides a comprehensive overview of **Octahydro-1H-cyclopenta[b]pyridine**, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, synthetic approaches, and its primary application as a core structure for developing conformationally restricted analogues of neurotransmitters, particularly γ -aminobutyric acid (GABA).

Chemical Identity and Properties

The systematic IUPAC name for the saturated bicyclic amine, **Octahydro-1H-cyclopenta[b]pyridine**, is 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine^[1]. This structure is also referred to by synonyms such as Octahydro-1H-1-pyrindine and Octahydro-[2]pyrindine.

Physicochemical Data

The key physicochemical properties of the parent compound are summarized in the table below. This data is essential for understanding its behavior in biological and chemical systems.

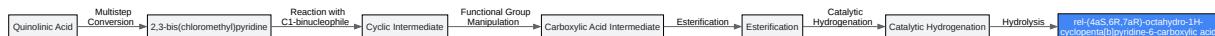
Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N	PubChem[1]
Molecular Weight	125.21 g/mol	PubChem[1]
IUPAC Name	2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine	PubChem[1]
CAS Number	51501-54-3	PubChem[1]
Boiling Point	83 °C (at 19 Torr)	LookChem
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	LookChem
Hydrogen Bond Acceptor Count	1	LookChem
Complexity	101	LookChem

Synthesis of Octahydro-1H-cyclopenta[b]pyridine Scaffolds

While a detailed, publicly available protocol for the direct synthesis of the parent **Octahydro-1H-cyclopenta[b]pyridine** is not readily found, the synthesis of its derivatives has been described, particularly in the context of creating GABA analogues. The key transformation in these syntheses is the reduction of a pyridine ring to a piperidine ring.

Synthesis of a Conformationally Restricted GABA Analogue

An eight-step synthesis for *rel*-(4aS,6R,7aR)-**octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid**, a bicyclic conformationally restricted GABA analogue, has been reported.[2][3] The overall synthetic strategy is outlined below.



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Caption: Synthetic workflow for a GABA analogue.

The key steps in this synthesis are:

- Formation of the Bicyclic System: Reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile to construct the initial cyclopenta[b]pyridine framework.
- Catalytic Hydrogenation: The reduction of the aromatic pyridine ring to the saturated piperidine ring is a crucial step. This is typically achieved using a heterogeneous catalyst under a hydrogen atmosphere.

General Experimental Protocol: Catalytic Hydrogenation of a Pyridine Ring

The catalytic hydrogenation of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of **Octahydro-1*H*-cyclopenta[b]pyridine** and its derivatives. Below is a general protocol based on established methods for pyridine reduction.

Materials:

- Pyridine-containing substrate (1.0 eq)
- Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C) (1-10 mol%)
- Solvent: Glacial acetic acid, ethanol, or methanol
- High-pressure hydrogenation apparatus (e.g., Parr shaker)
- Hydrogen gas (high purity)

- Inert gas (e.g., Nitrogen or Argon)
- Filtration agent (e.g., Celite®)
- Base for neutralization (e.g., saturated sodium bicarbonate solution)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Reactor Setup: In a high-pressure reactor vessel, dissolve the pyridine-containing substrate in a suitable solvent (e.g., glacial acetic acid).
- Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the solution.
- Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas to the desired pressure (typically 3-10 bar).
- Reaction: Stir the reaction mixture vigorously at a set temperature (ranging from room temperature to 60°C) for several hours (4-24 h), monitoring the reaction progress by techniques such as TLC or GC-MS.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
- Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography or distillation as required.

Biological Activity and Drug Development

The primary interest in the **Octahydro-1H-cyclopenta[b]pyridine** scaffold lies in its application for creating conformationally restricted analogues of bioactive molecules. By locking the flexible

structure of a natural ligand into a more rigid conformation, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.

Conformationally Restricted GABA Analogues

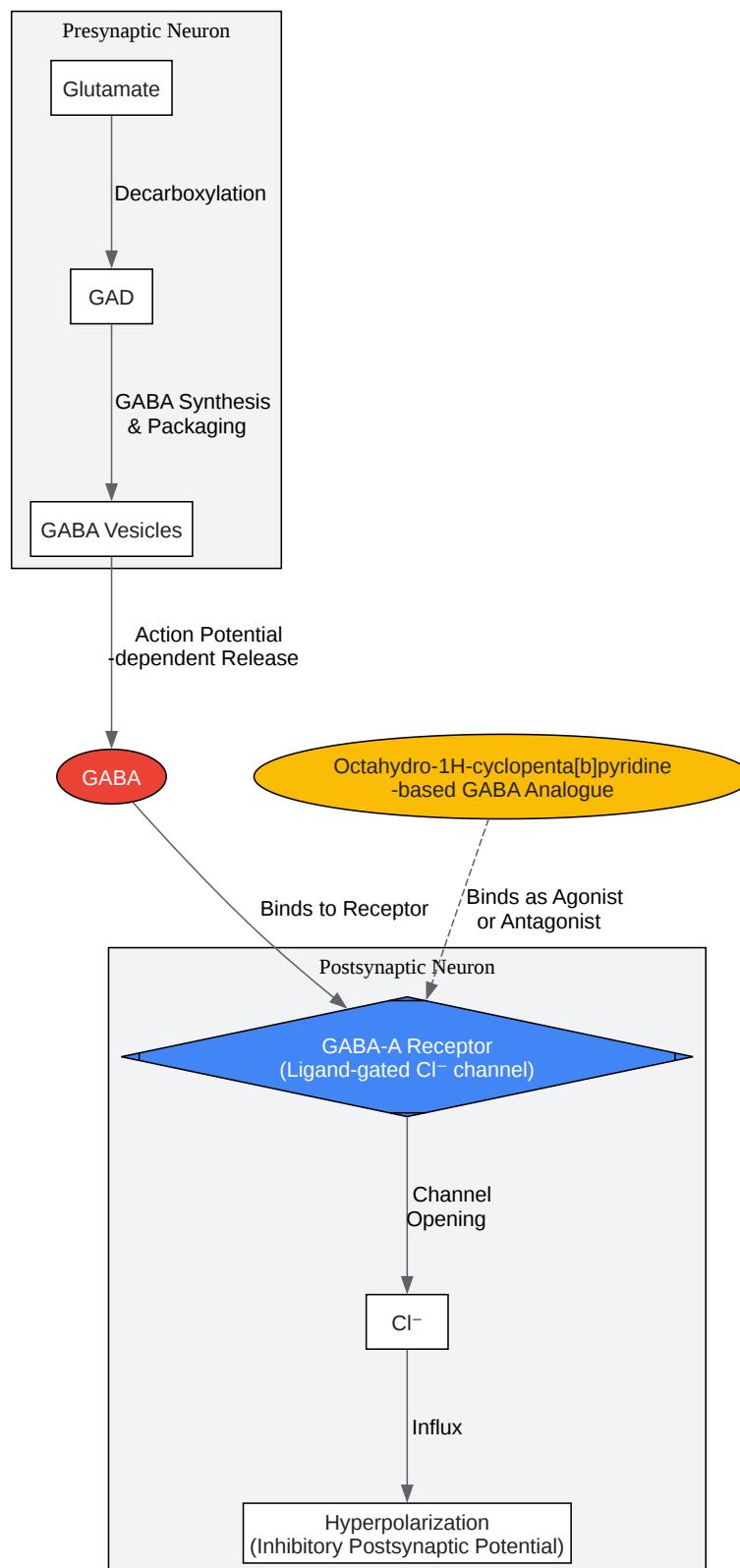
Derivatives of **Octahydro-1H-cyclopenta[b]pyridine** have been investigated as conformationally restricted analogues of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.^[4] The conformational flexibility of GABA allows it to bind to different receptors; restricting this flexibility can lead to analogues with more specific biological activities.^[4]

While specific quantitative data for the parent compound is scarce, studies on related structures provide insights into their potential biological effects.

Compound Type	Biological Activity	Source
rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid	Bicyclic conformationally restricted GABA analogue.	PubMed ^{[2][3]}
Octahydro-1H-cyclopenta[d]pyrimidine derivatives	Moderate insecticidal activities against <i>Aphis craccivora</i> .	Journal of Agricultural and Food Chemistry ^[5]
5-Aryl-cyclopenta[c]pyridine derivatives	Antiviral, insecticidal, and fungicidal activities.	PubMed

GABAergic Signaling Pathway

The derivatives of **Octahydro-1H-cyclopenta[b]pyridine** that act as GABA analogues are expected to interact with the GABAergic signaling pathway. This pathway is crucial for regulating neuronal excitability.



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Caption: A simplified GABAergic synapse.

In this pathway, GABA is released from a presynaptic neuron and binds to GABA-A receptors on the postsynaptic neuron. This opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which is an inhibitory signal. A GABA analogue based on the **Octahydro-1H-cyclopenta[b]pyridine** scaffold would be designed to bind to the GABA-A receptor, potentially acting as an agonist (mimicking GABA) or an antagonist (blocking GABA's effect).

Conclusion

Octahydro-1H-cyclopenta[b]pyridine is a valuable scaffold in medicinal chemistry and drug development. While detailed information on the parent compound is limited, its derivatives have shown promise as conformationally restricted GABA analogues. The synthetic routes to these derivatives, particularly involving the catalytic hydrogenation of a pyridine ring, are established. Future research focusing on the synthesis of a wider range of derivatives and quantitative evaluation of their biological activities will be crucial for fully realizing the therapeutic potential of this chemical core. This guide provides a foundational understanding for professionals engaged in the exploration of novel therapeutics targeting the central nervous system and beyond.

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- To cite this document: BenchChem. [IUPAC name for Octahydro-1h-cyclopenta[b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294527#iupac-name-for-octahydro-1h-cyclopenta-b-pyridine]

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